![molecular formula C15H14N2O2 B183575 3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]- CAS No. 115891-09-3](/img/structure/B183575.png)
3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] is a chemical compound with potential therapeutic applications. This compound has been the subject of scientific research due to its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] involves the inhibition of the production of inflammatory cytokines and the activation of antioxidant enzymes. This compound has been found to inhibit the expression of NF-κB, a transcription factor that regulates the production of inflammatory cytokines. It also activates Nrf2, a transcription factor that regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It also increases the expression of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been found to reduce oxidative stress and protect against cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one limitation is the lack of research on its toxicity and safety. Further studies are needed to determine the safety and efficacy of this compound.
Orientations Futures
There are several future directions for the research on 3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-]. One direction is the development of novel therapeutic agents based on this compound. Another direction is the investigation of its potential use in combination with other drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis method for 3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] involves the condensation of 2,3-dihydro-1H-inden-5-amine with 3-pyridinecarboxylic acid in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino-] has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease.
Propriétés
Numéro CAS |
115891-09-3 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-5-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)13-5-2-8-16-14(13)17-12-7-6-10-3-1-4-11(10)9-12/h2,5-9H,1,3-4H2,(H,16,17)(H,18,19) |
Clé InChI |
DOQPGVLWJRLZIV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=C(C=CC=N3)C(=O)O |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)NC3=C(C=CC=N3)C(=O)O |
Synonymes |
2-(5-indanamino)-3-pyridine carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
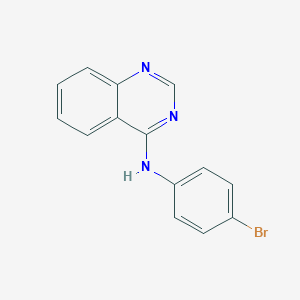
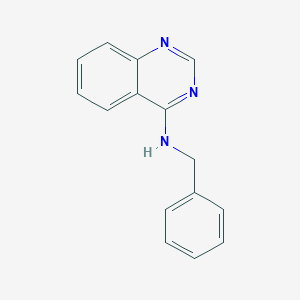



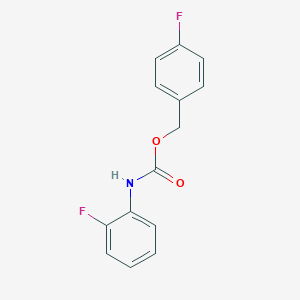

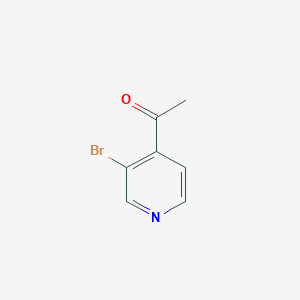
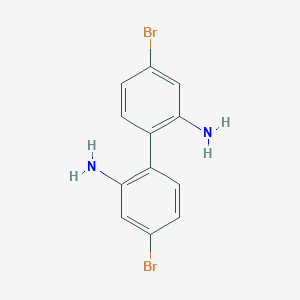
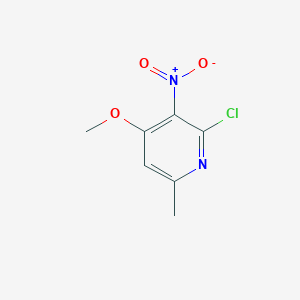

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)